molecular formula C34H36P2 B13716931 (1R,1'R,2R,2'R)-(-)2,2'-diphenylphosphino-1,1'-bicyclopentyl CAS No. 186803-02-1

(1R,1'R,2R,2'R)-(-)2,2'-diphenylphosphino-1,1'-bicyclopentyl

Cat. No.: B13716931
CAS No.: 186803-02-1
M. Wt: 506.6 g/mol
InChI Key: UKCDADXCAXXBGR-YFRBGRBWSA-N
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Description

(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl typically involves the reaction of 1,1’-bicyclopentyl-2,2’-diol with diphenylphosphine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. The product is then purified using column chromatography to obtain the desired chiral ligand with high purity .

Industrial Production Methods

In an industrial setting, the production of (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds with high enantioselectivity.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and agrochemicals[][3].

Mechanism of Action

The mechanism by which (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl exerts its effects involves the coordination of the phosphine groups to transition metals. This coordination forms a stable complex that facilitates various catalytic reactions. The chiral nature of the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl is unique due to its bicyclic structure, which provides enhanced stability and rigidity compared to other chiral phosphine ligands. This structural feature contributes to its high enantioselectivity and efficiency in catalytic reactions .

Biological Activity

(1R,1'R,2R,2'R)-(-)2,2'-Diphenylphosphino-1,1'-bicyclopentyl (commonly referred to as BICP) is a chiral phosphine ligand with significant implications in various biological contexts. This article reviews the compound's biological activities, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C34H36P2
  • Molecular Weight : 506.606 g/mol
  • CAS Number : 186803-02-1

Biological Activity Overview

BICP exhibits a range of biological activities that are primarily attributed to its ability to form complexes with metal ions and influence biochemical pathways. Below are some key areas of biological activity:

Anticancer Activity

Recent studies have highlighted BICP's role in cancer treatment. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF710.2Induces apoptosis through ROS production
HeLa6.6Cell cycle arrest at G1 phase
K5628.7Apoptosis induction via caspase activation

BICP's effectiveness against these cell lines suggests its potential as a chemotherapeutic agent. In particular, it has been noted for its selectivity towards cancer cells over normal cells, minimizing side effects typically associated with conventional chemotherapy .

The mechanisms underlying BICP's biological activities are multifaceted:

  • Apoptosis Induction : BICP has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death .
  • Cell Cycle Arrest : The compound effectively halts the cell cycle in various phases, particularly G1 and S phases, which is critical for preventing cancer cell proliferation .
  • Metal Complexation : As a phosphine ligand, BICP can coordinate with metal ions (e.g., palladium), enhancing its biological efficacy through the formation of metal-complexed species that can interact with cellular targets .

Case Studies

Several case studies have been conducted to evaluate the biological activity of BICP:

  • Study on MCF7 Cells : This study demonstrated that treatment with BICP resulted in significant inhibition of cell growth and induction of apoptosis. Morphological changes consistent with apoptotic processes were observed under microscopy .
  • K562 Leukemia Cells : BICP was tested against K562 cells, showing a notable reduction in cell viability at low concentrations. The mechanism was linked to caspase activation and subsequent apoptotic signaling pathways .
  • In Vivo Studies : Animal models treated with BICP showed reduced tumor growth compared to control groups, providing preliminary evidence for its potential therapeutic application in oncology .

Properties

CAS No.

186803-02-1

Molecular Formula

C34H36P2

Molecular Weight

506.6 g/mol

IUPAC Name

[(1R,2R)-2-[(1R,2R)-2-diphenylphosphanylcyclopentyl]cyclopentyl]-diphenylphosphane

InChI

InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2/t31-,32-,33-,34-/m1/s1

InChI Key

UKCDADXCAXXBGR-YFRBGRBWSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C@H]4CCC[C@H]4P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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